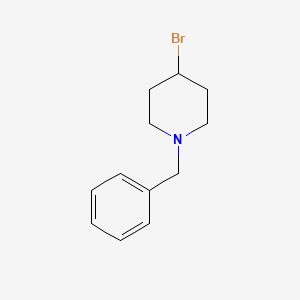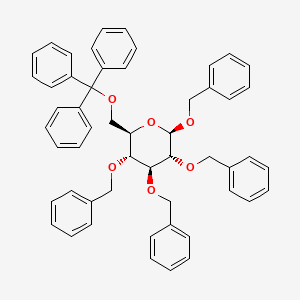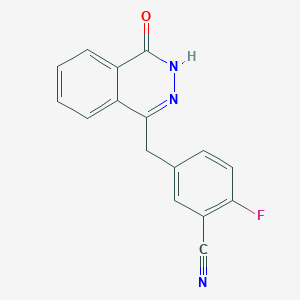
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a chemical compound with the linear formula C12H10ClN3O2 . It is used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate can be represented by the InChI code: 1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate are not available, similar compounds have been studied. For example, the lability of the methylthio group in ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate is shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate include a melting point of 98 - 99 degrees Celsius .Scientific Research Applications
Pharmacological Applications DNA-PK Inhibitor Synthesis
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate has been utilized in the synthesis of clinical DNA–PK inhibitors, such as AZD7648. This compound plays a crucial role in the development of treatments for diseases where DNA repair is a significant factor, offering a pathway to potentially effective therapies .
Antimicrobial Activity Heterocyclic Pyrimidine Scaffolds
Derivatives of pyrimidine, including those related to ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate, have shown promising results in antibacterial activity against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents .
Neuroprotective and Anti-inflammatory Activity
Research has indicated that compounds derived from pyrimidine structures can exhibit neuroprotective and anti-inflammatory activities. This suggests that ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate may be valuable in studying and developing treatments for neurodegenerative diseases .
Chemical Synthesis Nucleophilic Substitution Reactions
The compound is involved in nucleophilic substitution reactions, which are fundamental in organic synthesis. This property is essential for creating a variety of chemical products and intermediates used in further synthetic processes .
Material Safety and Handling
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate’s material safety data sheets (MSDS) provide critical information on handling, storage, and safety measures, which are vital for researchers and chemists working with this compound .
Safety And Hazards
Future Directions
The future directions of research involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXCAJGZVCTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647982 | |
| Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
CAS RN |
204394-36-5 | |
| Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

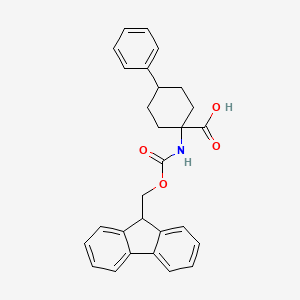
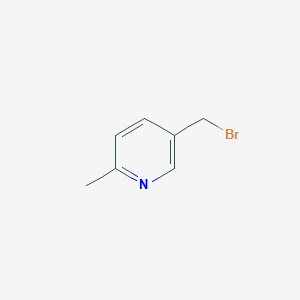
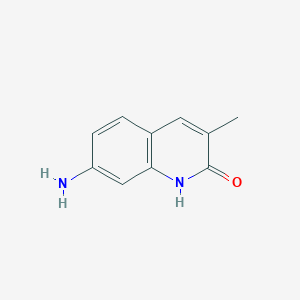
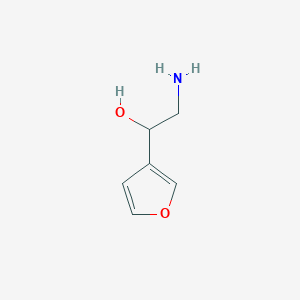
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)


